molecular formula C19H19N3O B4407122 N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No. B4407122
M. Wt: 305.4 g/mol
InChI Key: GQDZKEXKNMCXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide, also known as BPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCC is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide acts as a tubulin polymerization inhibitor, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, this compound has limitations, including its poor solubility and stability, which can affect its efficacy in vivo.

Future Directions

For N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroprotection. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(13-6-1-2-7-13)20-15-9-5-8-14(12-15)18-21-16-10-3-4-11-17(16)22-18/h3-5,8-13H,1-2,6-7H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZKEXKNMCXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.